molecular formula C14H14O5 B1275702 2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid CAS No. 314742-23-9

2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid

Cat. No. B1275702
M. Wt: 262.26 g/mol
InChI Key: VBUUPJHPJVEUIA-UHFFFAOYSA-N
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Description

The compound 2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid is a derivative of 2H-chromen-2-one, also known as coumarin. This class of compounds is known for its pharmacological activities and is often explored for its potential therapeutic applications. The specific structure of this compound suggests it may have unique properties and interactions due to the presence of the ethyl group and the propanoic acid moiety.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of a hydroxyphenyl-acetic acid derivative with reagents to introduce the desired functional groups. For instance, the synthesis of a similar compound, 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, was achieved by reacting 2-(4-hydroxyphenyl)acetic acid with thionyl chloride to produce an acetyl chloride intermediate. This intermediate was then condensed with pyrrolidine and further reacted with acetone, chloroform, and NaOH to yield the target compound with an overall yield of about 38% . Although the exact synthesis of 2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid is not detailed, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of coumarin derivatives is characterized by the presence of a lactone ring, which is crucial for their biological activity. The ethyl group at the 4-position of the chromen ring in the compound of interest could influence its electronic and steric properties, potentially affecting its biological activity. In a related study, the crystal structure of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate was determined using single crystal X-ray diffraction, revealing an orthorhombic space group and several intermolecular interactions that contribute to the crystal packing .

Chemical Reactions Analysis

Coumarin derivatives can undergo various chemical reactions, particularly at the reactive carbonyl groups. For example, ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates were shown to react with S-methylisothiosemicarbazide hydroiodide, leading to the formation of triazinones or triazinediones depending on the reaction conditions . These reactions typically proceed via nucleophilic attack at the carbonyl group, followed by cyclization and other transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of coumarin derivatives are influenced by their molecular structure. The presence of various functional groups can affect properties such as solubility, melting point, and reactivity. The intermolecular interactions, such as hydrogen bonding, play a significant role in the crystal packing and stability of these compounds. The Hirshfeld surface analysis of a related compound provided insights into the nature of these interactions, with H...H bonding being a major contributor, followed by O...H and C...H contacts .

Scientific Research Applications

Chemical Reactions and Derivatives

  • Chemical Reactions : Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, a derivative of 2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid, react with S-methylisothiosemicarbazide hydroiodide, forming triazinones or triazine diones under different conditions (Vetyugova et al., 2018).

  • Synthesis of Thiazolidinones : The compound reacts with ethyl bromoacetate and hydrazine hydrate, leading to Schiff's bases and thiazolidinones with potential antibacterial properties (Čačić et al., 2009).

  • Antimicrobial Activity : Derivatives of 2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid, like hydrazides and Schiff's bases, have been synthesized and evaluated for antimicrobial activity (Čačić et al., 2006).

Advanced Chemical Synthesis

  • Aromatic Carbamates Synthesis : The compound is involved in the synthesis of chromene derivatives and aromatic carbamates, highlighting its versatility in organic synthesis (Velikorodov et al., 2014).

  • Synthesis of Novel Triazole Derivatives : The compound facilitates the synthesis of triazole derivatives, which are known for their biological applications (Mottaghinejad & Alibakhshi, 2018).

  • Catalyzed Construction of Substituted Derivatives : It's used in solvent-free condensation reactions for synthesizing chromeno[2,3-d]pyrimidinone derivatives with antimicrobial activity (Ghashang et al., 2013).

  • Efficient One-Pot Synthesis : The compound is key in one-pot synthesis methods for creating densely functionalized 4H-chromene derivatives, emphasizing its role in streamlined chemical processes (Boominathan et al., 2011).

Biological and Medicinal Applications

  • Antioxidant Activity : Coumarin derivatives, including those from 2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid, have shown significant antioxidant properties, important for potential therapeutic applications (Kadhum et al., 2011).

  • Anticancer Potential : Certain novel carbohydrazides derived from the compound have exhibited notable anticancer activities, demonstrating its importance in drug development (Abdel‐Aziz et al., 2013).

  • Antibacterial and Antifungal Activities : The compound's derivatives have been tested for their effectiveness against various bacterial and fungal strains, showcasing its relevance in antimicrobial research (Čačić et al., 2006).

Safety And Hazards

The safety information available indicates that the compound is classified as non-combustible solids . The flash point is not applicable .

properties

IUPAC Name

2-(4-ethyl-2-oxochromen-7-yl)oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-3-9-6-13(15)19-12-7-10(4-5-11(9)12)18-8(2)14(16)17/h4-8H,3H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUUPJHPJVEUIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397360
Record name 2-[(4-Ethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid

CAS RN

314742-23-9
Record name 2-[(4-Ethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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